N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C14H21N9O and its molecular weight is 331.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.18690633 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : The compound is typically synthesized through a multi-step organic reaction involving the condensation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine with a triazolylacetamide derivative. This process often requires the use of specific catalysts and solvents to ensure optimal yield and purity.
Reaction Conditions: : Reaction conditions such as temperature, pressure, and pH must be meticulously controlled to facilitate the desired chemical transformations and minimize by-products.
Industrial Production Methods
Scalability: : For large-scale production, methods such as continuous flow synthesis can be employed to enhance efficiency and reproducibility. Industrial production also necessitates strict adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the triazine and pyrrolidine moieties.
Reduction: : Reduction reactions might involve the triazole ring, altering its electronic configuration and reactivity.
Substitution: : N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide can participate in nucleophilic substitution reactions, often facilitated by the presence of electron-donating groups.
Common Reagents and Conditions
Reagents: : Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Conditions: : Optimal conditions vary based on the desired reaction but generally include controlled temperatures, inert atmospheres, and specific solvent systems.
Major Products
Oxidation: : Leads to the formation of oxidized derivatives with enhanced or altered biological activity.
Reduction: : Produces reduced compounds that may exhibit different pharmacological properties.
Substitution: : Results in a variety of substituted derivatives, each with distinct chemical and biological characteristics.
Scientific Research Applications
Chemistry: : Utilized as a building block for the synthesis of more complex molecules, providing a scaffold for the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects in various diseases.
Industry: : Used in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action: The compound exerts its effects through a combination of chemical interactions and molecular binding:
Molecular Targets: : It can target specific enzymes and receptors, modulating their activity and influencing biological pathways.
Pathways: : Involvement in pathways such as signal transduction, metabolic regulation, and gene expression, thereby affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide can be compared with structurally related compounds such as triazine derivatives, pyrrolidine-containing molecules, and other triazole-based compounds.
Uniqueness
Its unique combination of functional groups confers distinct chemical reactivity and biological activity, setting it apart from other compounds in its class. The presence of both triazine and triazole moieties allows for versatile chemical transformations and diverse applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N9O/c1-21(2)13-18-11(19-14(20-13)22-5-3-4-6-22)7-16-12(24)8-23-10-15-9-17-23/h9-10H,3-8H2,1-2H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHZSSEBYXTSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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